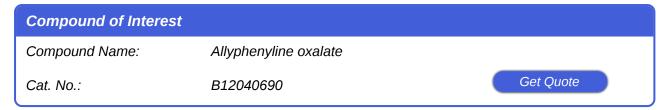


Spectroscopic Analysis of Diphenyl Oxalate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of diphenyl oxalate, a key compound in various chemical applications, including as a precursor in the synthesis of high-performance polymers and in chemiluminescence. This document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹3C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these techniques.

Introduction

Diphenyl oxalate (C14H10O4) is the diester of phenol and oxalic acid. Its structural elucidation and purity assessment are critical for its application in research and development. Spectroscopic methods provide a powerful toolkit for the unambiguous identification and characterization of this molecule. This guide will delve into the interpretation of its spectral data, offering a foundational understanding for researchers in the field.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of diphenyl oxalate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.20 - 7.50	Multiplet	10H	Aromatic protons (C ₆ H ₅)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy probes the carbon framework of the molecule.

Chemical Shift (δ) (ppm)	Assignment	
~156	Carbonyl Carbon (C=O)	
~150	C1' (ipso-Carbon of phenyl ring)	
~130	C4' (para-Carbon of phenyl ring)	
~127	C2'/C6' (ortho-Carbons of phenyl ring)	
~121	C3'/C5' (meta-Carbons of phenyl ring)	

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.



Wavenumber (cm ⁻¹)	Intensity	Assignment
~1770	Strong	C=O stretch (ester)
~1590, 1490	Medium-Strong	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (ester)
~750, 690	Strong	C-H bend (out-of-plane, monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST Mass Spectrometry Data Center provides data for diphenyl oxalate.[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
242	Moderate	Molecular Ion [M]+
149	Low	[M - C ₆ H ₅ O] ⁺
94	High	[C ₆ H₅OH] ⁺ (Phenol)
77	100	[C ₆ H₅] ⁺ (Phenyl cation)
51	Moderate	[C ₄ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of solid diphenyl oxalate is weighed and dissolved in about 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- The solution is transferred to a standard 5 mm NMR tube.



Instrument Parameters (1H and 13C NMR):

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.[2]
- Temperature: Spectra are recorded at room temperature (25 °C).[2]
- ¹H NMR:
 - Pulse Angle: 30°
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 1 second
- 13C NMR:
 - Pulse Angle: 30°
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 2 seconds (longer delay may be needed for quaternary carbons)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- The ATR crystal (e.g., diamond or ZnSe) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small amount of solid diphenyl oxalate is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.

Instrument Parameters:

- Spectrometer: A standard FT-IR spectrometer.
- Scan Range: 4000 400 cm⁻¹



- Resolution: 4 cm⁻¹
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized by heating in the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[3]

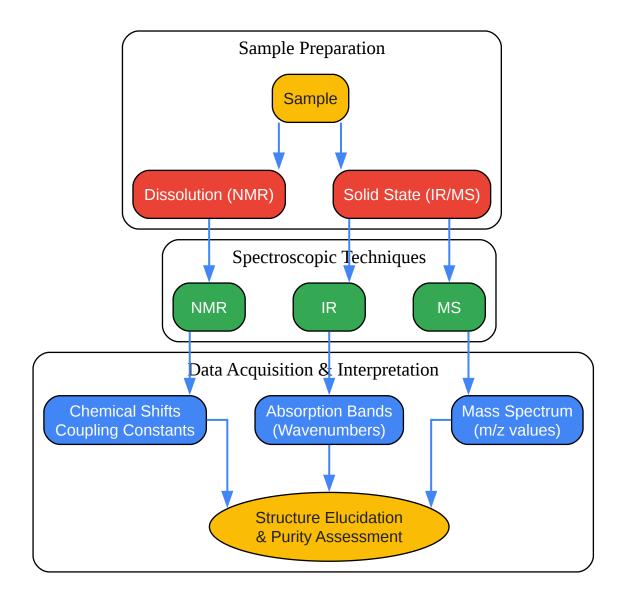
Instrument Parameters:

- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
- Mass Range: Scanned from m/z 40 to 300.
- Ion Source Temperature: Typically maintained around 200-250 °C.

Visualization of Spectroscopic Analysis Workflow and Data Interpretation

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and the interpretation of the resulting data.

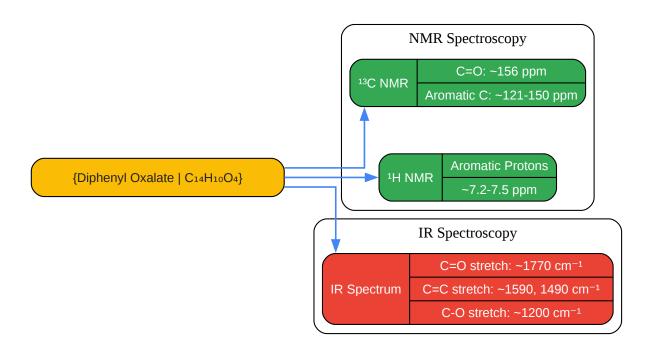




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Caption: General workflow for the spectroscopic analysis of a chemical compound.

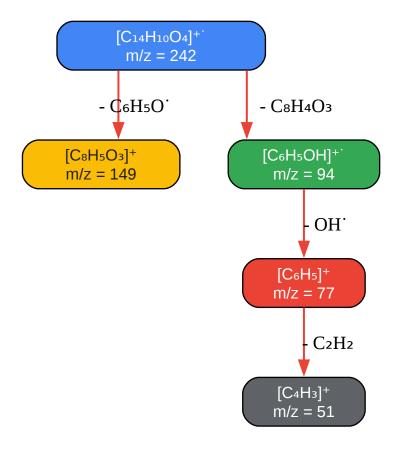




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Caption: Structural information derived from NMR and IR spectroscopy.





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Caption: Key fragmentation pathways of diphenyl oxalate in mass spectrometry.

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